(3-Methoxybutyl)amine hydrochloride
Description
Properties
IUPAC Name |
3-methoxybutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(7-2)3-4-6;/h5H,3-4,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTMLIVNJXQPRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417569-76-6 | |
| Record name | 3-methoxybutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways
Advanced Synthetic Routes to (3-Methoxybutyl)amine and its Hydrochloride
The synthesis of (3-Methoxybutyl)amine and its hydrochloride salt can be achieved through several strategic pathways. These routes are designed to be efficient and selective, yielding the desired product with high purity.
Preparation from Halogenoalkanes via Nucleophilic Substitution
A common and well-established method for the synthesis of amines is the nucleophilic substitution reaction of halogenoalkanes with ammonia (B1221849). libretexts.orgsavemyexams.com In the context of (3-Methoxybutyl)amine, this would involve reacting a 3-methoxybutyl halide (e.g., 1-bromo-3-methoxybutane (B1601201) or 1-chloro-3-methoxybutane) with ammonia. The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the halogen. docbrown.info This results in the displacement of the halide ion and the formation of a primary amine. The reaction is typically carried out by heating the halogenoalkane with an excess of concentrated ethanolic ammonia in a sealed container. docbrown.info Following the initial reaction, a strong base like sodium hydroxide (B78521) is often added to liberate the free primary amine from its ammonium (B1175870) salt. docbrown.info
A significant challenge in the synthesis of primary amines via nucleophilic substitution is the potential for further reaction. The primary amine product is itself a nucleophile and can react with the remaining halogenoalkane, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts. libretexts.orgchemguide.co.uk To circumvent this issue and favor the formation of the primary amine, a large excess of ammonia is employed. savemyexams.comdocbrown.infothestudentroom.co.uk By increasing the concentration of ammonia, the probability of the halogenoalkane reacting with an ammonia molecule is significantly higher than with the newly formed primary amine, thus maximizing the yield of the desired (3-Methoxybutyl)amine. chemguide.co.uk
Reduction of Nitrogen-Oxygen or Nitrogen-Nitrogen Bonds in Precursors
An alternative and often more selective approach to amine synthesis involves the reduction of precursor molecules containing nitrogen-oxygen or nitrogen-nitrogen bonds. This method is particularly useful for preparing amines from a wide variety of starting materials.
Oximes, which can be readily prepared from ketones or aldehydes, serve as excellent precursors for amines. encyclopedia.pubmdpi.com For the synthesis of (3-Methoxybutyl)amine, 3-methoxybutanal (B3384146) would first be reacted with hydroxylamine (B1172632) hydrochloride to form 3-methoxybutanal oxime. mdpi.com This oxime can then be reduced to the corresponding primary amine. Catalytic hydrogenation is a widely used method for this transformation, employing catalysts such as platinum oxide (Adam's catalyst) or palladium on carbon. encyclopedia.pubmdpi.com The reaction is typically carried out under a hydrogen atmosphere. This method is advantageous as it often proceeds with high yield and selectivity. encyclopedia.pub
The reduction of nitro compounds is a fundamental transformation in organic synthesis for the preparation of primary amines. sci-hub.stox.ac.uk For the synthesis of (3-Methoxybutyl)amine, a suitable precursor would be 1-methoxy-3-nitrobutane. A variety of reducing agents and catalytic systems have been developed for the chemoselective reduction of nitro groups, even in the presence of other functional groups like ethers. sci-hub.strsc.orgorganic-chemistry.org These methods include catalytic hydrogenation and the use of metal hydrides. For instance, nickel-catalyzed hydrosilylative reduction has been shown to be effective for the chemoselective reduction of nitro compounds to primary amines. rsc.org Similarly, systems like NaBH4 in the presence of Ni(PPh3)4 can also achieve this transformation. jsynthchem.com The choice of reducing agent and conditions is crucial to ensure the methoxy (B1213986) group remains intact during the reduction of the nitro group.
Application of Modern Coupling Reactions in Methoxybutyl Amine Scaffold Construction
Modern organic synthesis has seen the development of powerful cross-coupling reactions that allow for the efficient formation of carbon-nitrogen bonds. These methods offer alternative strategies for constructing the (3-Methoxybutyl)amine scaffold.
Recent advancements in transition metal catalysis, particularly with nickel, have enabled novel cross-coupling reactions. chemrxiv.orgacs.orgnih.gov For example, nickel-catalyzed photoredox reactions using tert-butylamine (B42293) as a bifunctional additive have been shown to be effective for C-N bond formation with a variety of nucleophiles. chemrxiv.orgacs.orgnih.gov While not a direct synthesis of (3-Methoxybutyl)amine, these methodologies could be adapted to couple a suitable methoxybutyl-containing electrophile with an amine source. Copper-catalyzed coupling reactions also represent a powerful tool for the formation of C-N bonds. beilstein-journals.org These modern methods provide opportunities for developing new and potentially more efficient synthetic routes to (3-Methoxybutyl)amine and its derivatives.
Synthesis of Chiral Analogs and Stereoselective Approaches
The presence of a chiral center in the 3-position of the methoxybutyl group necessitates stereoselective synthetic methods to obtain enantiomerically pure or enriched compounds.
The asymmetric synthesis of chiral amines and related structures is a significant area of research. nih.govconsensus.appresearchgate.net Various strategies have been developed to introduce chirality, including the use of chiral catalysts, chiral auxiliaries, and biocatalysis. nih.govrochester.edu
In the context of synthesizing chiral analogs of (3-Methoxybutyl)amine, an enantioselective approach might involve the asymmetric reduction of a ketone precursor or the use of a chiral building block that already contains the stereocenter of the methoxybutyl group. For instance, asymmetric hydrogenation of a suitable unsaturated precursor using a chiral transition metal catalyst could establish the desired stereochemistry at the carbon bearing the methoxy group. nih.gov Biocatalytic methods, such as enzyme-mediated reductions or transaminations, also offer a powerful route to chiral amines with high enantioselectivity. rochester.edu
When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them becomes a key challenge. Diastereoselective reactions aim to produce one diastereomer in favor of others. acs.orgyoutube.com This can be achieved by taking advantage of steric or electronic biases within the substrate or by using a chiral reagent or catalyst that influences the approach of the reactants. nih.govchegg.com
For example, in a reaction involving a chiral molecule and a prochiral center, the existing stereocenter can direct the formation of the new stereocenter. After the diastereoselective reaction, the resulting diastereomers often have different physical properties (e.g., boiling point, solubility, chromatographic retention), which allows for their separation by techniques such as column chromatography or crystallization. nih.govacs.org
Mechanistic Investigations of Reactions Involving (3-Methoxybutyl)amine Hydrochloride
Understanding the underlying reaction mechanisms is fundamental to optimizing reaction conditions and predicting product outcomes.
Nucleophilic Properties of Amines in C-X Bond Formation
The nitrogen atom of an amine possesses a lone pair of electrons, making it a nucleophile. savemyexams.comlibretexts.org This nucleophilicity is central to many of its reactions, including the formation of carbon-nitrogen (C-N) bonds. When an amine reacts with an electrophilic carbon atom, such as the carbon in a carbon-halogen (C-X) bond of a haloalkane, a nucleophilic substitution reaction occurs. youtube.comncert.nic.in
The amine attacks the partially positive carbon atom, leading to the displacement of the halide leaving group and the formation of a new C-N bond. youtube.com The reactivity of the amine as a nucleophile is influenced by several factors, including its basicity and steric hindrance. masterorganicchemistry.com Generally, more basic amines are stronger nucleophiles. masterorganicchemistry.com However, bulky substituents on the amine can hinder its approach to the electrophilic center, reducing its nucleophilicity. masterorganicchemistry.com
In the case of (3-Methoxybutyl)amine, the primary amine group is a potent nucleophile capable of participating in various C-N bond-forming reactions.
Table 2: Factors Influencing Amine Nucleophilicity
| Factor | Effect on Nucleophilicity | Explanation |
| Basicity | Generally, increased basicity leads to increased nucleophilicity. masterorganicchemistry.com | A more basic amine has a higher electron density on the nitrogen, making it more available to attack an electrophile. masterorganicchemistry.com |
| Steric Hindrance | Increased steric bulk around the nitrogen atom decreases nucleophilicity. masterorganicchemistry.com | Bulky groups impede the amine's ability to approach the electrophilic center. masterorganicchemistry.com |
| Solvent | The solvent can influence nucleophilicity through solvation effects. ncert.nic.in | Protic solvents can solvate the amine, potentially reducing its nucleophilicity. |
Reaction Mechanisms in Amine-Mediated Processes
The reactivity of (3-Methoxybutyl)amine, the free base form of the hydrochloride salt, is centered around the nucleophilic character of the nitrogen atom's lone pair of electrons. This inherent nucleophilicity allows it to participate in a wide range of amine-mediated processes. The initial step in many of these reactions involves the deprotonation of the hydrochloride salt to liberate the free amine.
Role in Radical Polymerization Mechanisms
Primary amines can play a significant role in various radical polymerization techniques, primarily by acting as initiating or chain-transfer agents. In the context of (3-Methoxybutyl)amine, its utility in radical polymerization would first necessitate the liberation of the free amine from its hydrochloride salt.
One prominent role for primary amines is in Atom Transfer Radical Polymerization (ATRP) . In ATRP, primary amines can function as reducing agents for the transition metal catalyst, typically a copper(II) complex. The amine donates an electron to reduce the Cu(II) species to the active Cu(I) state, which then initiates the polymerization by abstracting a halogen atom from an initiator molecule. This process is crucial for maintaining the low concentration of active radicals necessary for a controlled polymerization.
Furthermore, primary amines can initiate controlled radical polymerization through the formation of electron donor-acceptor (EDA) complexes . In this mechanism, the amine acts as an electron donor and forms a complex with an electron-acceptor monomer. This EDA complex can then be activated, often by light or heat, to generate radicals that initiate polymerization. This method allows for the synthesis of polymers with well-defined architectures.
The general steps for the involvement of a primary amine like (3-Methoxybutyl)amine in initiating radical polymerization can be summarized as follows:
| Step | Description | Role of (3-Methoxybutyl)amine |
| 1. Activation | Deprotonation of this compound to yield the free primary amine. | Precursor to the active species. |
| 2. Initiation (ATRP) | The free amine reduces the Cu(II) catalyst to the active Cu(I) state. | Reducing agent. |
| 3. Initiation (EDA) | The free amine forms an EDA complex with a suitable monomer. | Electron donor. |
| 4. Propagation | The generated radicals add to monomer units, growing the polymer chain. | Not directly involved. |
| 5. Termination | Radical chains are terminated through various mechanisms. | Not directly involved. |
Solvolysis and Alkylation Reaction Mechanisms
The (3-Methoxybutyl)amine moiety can undergo solvolysis and alkylation reactions, which are fundamental transformations for amines.
Solvolysis is a reaction in which the solvent acts as the nucleophile. For this compound, solvolysis would typically occur after deprotonation to the free amine. If the amine were part of a larger molecule with a suitable leaving group, the nitrogen atom could act as an internal nucleophile. However, in the context of the hydrochloride salt itself in a protic solvent, the primary reaction would be the dissolution and potential proton exchange with the solvent.
A more relevant solvolysis scenario would involve a derivative of (3-Methoxybutyl)amine where the carbon chain contains a leaving group. The general mechanism for solvolysis of alkyl halides, for instance, proceeds via an SN1 or SN2 pathway, depending on the substrate structure and reaction conditions. For a primary alkyl halide, an SN2 mechanism is favored, involving a backside attack by the nucleophilic solvent. For a secondary or tertiary halide, an SN1 mechanism involving the formation of a carbocation intermediate is more likely.
Alkylation of (3-Methoxybutyl)amine involves the introduction of an alkyl group onto the nitrogen atom. As a primary amine, it can be alkylated by reaction with alkyl halides. This reaction typically proceeds through an SN2 mechanism , where the nucleophilic amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.
A significant challenge in the alkylation of primary amines is the potential for over-alkylation . The product of the initial alkylation is a secondary amine, which is often more nucleophilic than the starting primary amine. This secondary amine can then compete with the remaining primary amine for the alkyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium salt.
To achieve selective mono-alkylation, specific strategies are often employed, such as using a large excess of the primary amine or employing protecting groups.
Another approach to the alkylation of amines involves the use of ethers as alkylating agents . In the presence of a suitable catalyst, such as γ-Al2O3, ethers can react with amines to form N-alkylated products. This method is particularly relevant to (3-Methoxybutyl)amine due to its own ether linkage, suggesting a potential for intramolecular reactions or specific reactivity profiles in the presence of ether-cleaving reagents.
The table below summarizes the key aspects of the alkylation of a primary amine like (3-Methoxybutyl)amine with an alkyl halide.
| Feature | Description | Implication for (3-Methoxybutyl)amine |
| Mechanism | SN2 | The nitrogen atom acts as the nucleophile. |
| Reactivity | Primary amine is nucleophilic. | Can be readily alkylated. |
| Side Reactions | Over-alkylation to secondary and tertiary amines, and quaternary ammonium salts. | Control of stoichiometry is crucial for selective synthesis. |
| Product(s) | A mixture of primary, secondary, tertiary amines, and a quaternary ammonium salt. | Purification may be required to isolate the desired product. |
Advanced Chemical Transformations and Derivatives
Derivatization Strategies for Enhancing Molecular Complexity
Derivatization of primary amines like (3-Methoxybutyl)amine is a fundamental strategy in synthetic chemistry to build more complex molecular architectures. These modifications can alter the compound's physical and chemical properties, making it a valuable building block for larger molecules.
Formation of Amides and Carbamates
The formation of an amide bond is one of the most common transformations involving primary amines. This reaction typically involves the coupling of the amine with a carboxylic acid or its activated derivative, such as an acyl chloride or an acid anhydride. The resulting N-(3-methoxybutyl)amide would incorporate the methoxybutyl moiety into a new, larger structure. While numerous methods exist for amide bond formation, no specific examples detailing the reaction of (3-Methoxybutyl)amine have been documented.
Similarly, carbamates can be synthesized from primary amines through reaction with chloroformates or by coupling with an alcohol via an isocyanate intermediate. These reactions would yield N-(3-methoxybutyl)carbamates. General protocols for these syntheses are well-established for a wide range of amines, but specific applications to (3-Methoxybutyl)amine are not present in the reviewed literature.
Cyclization Reactions for Heterocycle Synthesis
The amine functionality in (3-Methoxybutyl)amine could serve as a key nucleophile in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and material science. Depending on the reaction partner, various ring systems could theoretically be constructed.
Intramolecular Mannich Reactions
The intramolecular Mannich reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. This reaction involves the cyclization of an amino-aldehyde or amino-ketone. A derivative of (3-Methoxybutyl)amine, appropriately functionalized with a carbonyl group at a suitable position, could potentially undergo such a reaction to form a cyclic amine. However, no literature has been found that describes the synthesis of such a precursor or its subsequent cyclization.
Etherification Reactions
The term "etherification" in the context of (3-Methoxybutyl)amine hydrochloride is ambiguous. The compound itself already contains a stable ether group (methoxy). Further etherification would likely refer to reactions involving other functional groups that could be introduced onto the molecule, but no such derivatives or reactions have been reported.
Dehydration Reactions and Precursor Formation
Dehydration reactions typically involve the removal of a water molecule, often from an alcohol to form an alkene, or from an amide to form a nitrile. For (3-Methoxybutyl)amine or its derivatives, a dehydration reaction would necessitate the presence of a suitable functional group, such as a hydroxyl or amide. As no literature on such functionalized derivatives of (3-Methoxybutyl)amine is available, this transformation remains hypothetical for this specific compound.
Investigation of this compound as a Reagent or Catalyst
Primary amines and their salts can sometimes function as reagents or catalysts in organic synthesis. For instance, they can act as bases or as nucleophilic catalysts. A search for studies investigating this compound in this capacity did not yield any results. Its potential utility as a reagent or catalyst has not been a subject of published research.
Role in Organic Synthesis as an Intermediate
Primary amines are fundamental components in the synthesis of a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The presence of both a primary amine and an ether group in this compound offers multiple reaction pathways, making it a potentially valuable intermediate.
As a primary amine, it can readily undergo a variety of classical and modern chemical transformations. These include, but are not limited to, N-alkylation, acylation, and condensation reactions with carbonyl compounds to form imines. These imines can be further reduced to secondary amines or utilized in other cycloaddition and nucleophilic addition reactions. The hydrochloride salt form provides stability for storage and handling, and the free amine can be easily liberated by treatment with a base for subsequent reactions.
The methoxy (B1213986) group in the molecule introduces an ether linkage, which is generally stable under many reaction conditions used to modify the amine group. This stability allows for the selective functionalization of the amine while retaining the ether moiety. However, the ether group can also participate in or influence reactions, for instance, by acting as a coordinating group for metal catalysts or by being cleaved under harsh acidic conditions.
The bifunctional nature of this compound makes it a candidate for the synthesis of heterocyclic compounds. For example, it could react with diketones, diesters, or other bifunctional electrophiles to form substituted piperidines, pyridines, or other nitrogen-containing ring systems, which are common scaffolds in medicinal chemistry. nih.govnih.gov The specific substitution pattern offered by the 3-methoxybutyl group could be leveraged to fine-tune the physicochemical properties of the target molecules.
While specific examples of the use of this compound as an intermediate in complex syntheses are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. The principles of organic synthesis strongly support its potential as a valuable precursor.
| Potential Reaction Type | Reactant | Potential Product Class |
| N-Acylation | Acid chloride, Anhydride | Amide |
| N-Alkylation | Alkyl halide | Secondary or Tertiary Amine |
| Reductive Amination | Aldehyde, Ketone | Secondary Amine |
| Michael Addition | α,β-Unsaturated carbonyl | β-Amino carbonyl compound |
| Heterocycle Formation | 1,5-Dicarbonyl compound | Substituted Dihydropyridine |
Catalytic Applications in Specific Chemical Transformations
The amine functionality in this compound suggests its potential application in catalysis, either as a catalyst itself or as a ligand for a metal catalyst. Primary amines can act as organocatalysts in various reactions, often through the formation of nucleophilic enamines or electrophilic iminium ions.
The photocatalytic aerobic oxidation of amines to imines is a green and sustainable chemical transformation that utilizes visible light as an energy source and oxygen as the terminal oxidant. acs.orgrsc.org This process is of significant interest as imines are important intermediates for the synthesis of many nitrogen-containing compounds. rsc.org
The general mechanism for the photocatalytic oxidation of a primary amine, such as (3-Methoxybutyl)amine, using a semiconductor photocatalyst like bismuth vanadate (B1173111) (BiVO₄) under visible light irradiation can be described as follows rsc.org:
Photoexcitation: The semiconductor photocatalyst absorbs photons of visible light, leading to the promotion of an electron (e⁻) from the valence band (VB) to the conduction band (CB), generating a hole (h⁺) in the valence band.
Oxidation of the Amine: The photogenerated hole (h⁺) is a powerful oxidizing agent and can abstract an electron from the nitrogen atom of the amine, forming a nitrogen-centered radical cation.
Deprotonation and Radical Formation: The radical cation is then deprotonated at the α-carbon to form a carbon-centered radical.
Formation of Imine: The carbon-centered radical is further oxidized by another hole or a reactive oxygen species, and after another deprotonation step, the imine is formed.
Reduction of Oxygen: The electrons in the conduction band of the photocatalyst reduce molecular oxygen to form superoxide (B77818) radical anions (O₂•⁻), which can then participate in the reaction, for example, by reacting with protons to form hydroperoxyl radicals or by being involved in subsequent oxidation steps.
A primary amine like (3-Methoxybutyl)amine would be expected to undergo this transformation to yield the corresponding N-(3-methoxybutyl)methanimine. The reaction conditions, such as the choice of photocatalyst, solvent, and light source, would significantly influence the efficiency and selectivity of the reaction. While specific studies on the photocatalytic oxidation of this compound are not prominent in the literature, the general principles of this reaction are well-established for a wide range of primary amines.
| Catalyst System | Amine Substrate | Product | Conversion (%) | Selectivity (%) | Reference |
| BiVO₄ | Benzylamine | N-Benzylidenebenzylamine | >99 | >99 | acs.orgrsc.org |
| g-C₃N₄/Bi₂WO₆ | Benzylamine | N-Benzylidenebenzylamine | ~98 | ~98 | rsc.org |
| CsPbBr₃ | Benzylamine | N-Benzylidenebenzylamine | High | High |
This table presents data for the photocatalytic oxidation of a model primary amine, benzylamine, to illustrate the typical efficiency of such reactions.
Analytical Methodologies in Research
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are fundamental in determining the precise chemical structure of a molecule. For (3-Methoxybutyl)amine hydrochloride, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be indispensable.
NMR Spectroscopy in Structural Assignments
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In a hypothetical analysis of this compound, ¹H and ¹³C NMR would provide key information.
¹H NMR: Would be used to identify the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. For this compound, one would expect to see distinct signals for the methoxy (B1213986) group protons, the protons on the butyl chain, and the amine protons. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their functional group (e.g., methoxy carbon, aliphatic carbons).
Currently, there are no publicly available, peer-reviewed NMR spectral data specifically for this compound to present in a data table.
Mass Spectrometry (HRMS, LC-MS) for Molecular Formula Confirmation and Purity Assessment
Mass spectrometry is crucial for determining the molecular weight and elemental composition of a compound, as well as assessing its purity.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula (C₅H₁₄NO⁺ for the cation). LC-MS, which couples liquid chromatography with mass spectrometry, would be used to separate the compound from any impurities before mass analysis, thus also serving as a purity assessment tool. However, specific HRMS or LC-MS data for this compound are not available in published research.
Predicted Collision Cross Section (CCS) Values for Isomer Differentiation
Ion mobility-mass spectrometry can measure the Collision Cross Section (CCS) of an ion, which is a measure of its size and shape in the gas phase. This technique is particularly useful for differentiating between isomers. For this compound, there are several potential isomers (e.g., (2-methoxybutyl)amine, (1-methoxybutyl)amine). In theory, each of these isomers would have a unique CCS value. However, no experimental or predicted CCS values for this compound or its isomers have been reported in the scientific literature.
Chromatographic Separations in Synthetic Mixture Analysis
Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities in a reaction mixture.
Gas Chromatography and Liquid Chromatography Coupled with Mass Spectrometry
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the analysis of synthetic mixtures.
GC-MS: This technique is suitable for volatile and thermally stable compounds. The amine group in this compound might require derivatization to improve its volatility and chromatographic behavior. The resulting chromatogram would show peaks corresponding to the different components of the mixture, and the mass spectrometer would help in their identification.
LC-MS: This is a versatile technique that can be applied to a wider range of compounds, including those that are not suitable for GC. For this compound, reversed-phase LC with a suitable column and mobile phase would likely be used for separation.
Specific methods or chromatograms from the analysis of synthetic mixtures containing this compound have not been published.
Purity Assessment in Research-Grade Samples
Ensuring the purity of a research-grade chemical is critical for the reliability of experimental results. A combination of the techniques mentioned above would be used for this purpose. Typically, a supplier would provide a certificate of analysis with the purity determined by a specific method. For instance, a purity of ≥95% is often stated by commercial suppliers, but the specific analytical data supporting this claim is not always publicly accessible. A comprehensive purity assessment would involve multiple orthogonal methods, such as NMR, LC-MS, and elemental analysis, to detect and quantify any impurities.
Applications in Advanced Materials and Chemical Biology Research
Precursor for Functional Materials
The unique combination of a primary amine and a methoxy (B1213986) ether group within the same molecule makes (3-Methoxybutyl)amine hydrochloride an attractive starting material for the synthesis of specialized functional materials.
Synthesis of Polymers and Copolymers
While direct, large-scale industrial use of this compound in commodity polymers is not widely documented, its structural motifs are of significant interest in the academic and industrial research of functional polymers. Aminomethacrylate-based copolymers, for instance, are synthesized for applications such as enhancing the solubility of poorly water-soluble drugs. These polymers often incorporate monomers like dimethylaminoethyl methacrylate (B99206) or dimethylaminopropyl methacrylamide. google.com The synthesis of such copolymers is typically achieved through solvent polymerization with radical initiation. google.com The amine functionality is crucial for the polymer's properties, and the specific nature of the amine can be tailored to achieve desired characteristics. The presence of the methoxy group in (3-Methoxybutyl)amine could impart different solubility profiles or other functionalities to a resulting polymer, representing an area for potential future development.
Role in Resist Products for Electronics
In the fabrication of microelectronic components like integrated circuits, photoresist compositions are indispensable. nih.gov These materials are used to create the intricate patterns on silicon wafers through lithographic processes. Negative-working resists, a specific class of these materials, are designed to become insoluble upon exposure to radiation, often through a crosslinking mechanism initiated by a photoacid generator. nih.gov
A critical component in many modern photoresist formulations is an "amine quencher." nih.gov These basic compounds are added to precisely control the diffusion and lifetime of the photogenerated acid, which in turn allows for the creation of highly defined and uniform features. The basicity of the amine, measured by its pKa, is a critical parameter. For certain advanced applications requiring specific undercut profiles, amines with a pKa below approximately 6.0 are sometimes avoided as they can interfere with the desired chemical reactions at the resist-substrate interface. nih.gov While specific documentation naming this compound in commercial resist products is proprietary, its fundamental properties as an amine make it a candidate for investigation as a quencher or as a component in the synthesis of the polymer binder itself, provided its basicity and volatility meet the stringent requirements of the lithographic process.
Intermediate in Pharmaceutical and Bioactive Compound Synthesis
Perhaps the most significant and well-documented applications of this compound and its parent amine are in the field of medicinal chemistry. Its specific structure serves as a key fragment or "scaffold" for building complex molecules with high biological activity.
Synthesis of GPR88 Agonists and Related Ligands
G protein-coupled receptor 88 (GPR88) is an orphan receptor predominantly expressed in the striatum region of the brain. nih.govresearchgate.net This localization implicates it in the regulation of dopamine (B1211576) signaling, making it a promising therapeutic target for a range of central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and substance use disorders. researchgate.netnih.gov
The (3-Methoxybutyl)amine moiety is a cornerstone in the development of potent and selective GPR88 agonists. For example, researchers have synthesized a series of analogues of the GPR88 agonist RTI-13951-33. nih.gov In these structures, the N-[(2R,3R)-2-Amino-3-methoxybutyl] fragment is a recurring feature, highlighting the importance of this specific amine in achieving high potency at the GPR88 receptor. nih.gov The synthesis of these complex molecules often involves multi-step sequences, including Suzuki coupling reactions to build the core structure, followed by the deprotection of a Boc-protected amine to reveal the final, active compound. nih.gov
| Compound/Analog | Target | Potency (EC₅₀) | Key Finding |
| RTI-13951-33 | GPR88 Agonist | 45 nM | A first-generation, brain-penetrant GPR88 agonist. nih.gov |
| RTI-122 (30a) | GPR88 Agonist | 11 nM | A highly potent agonist with improved metabolic stability and brain permeability. nih.gov |
| Compound 84 | GPR88 Agonist | 59 nM | A 1,3,4-oxadiazole (B1194373) derivative with improved potency and lower lipophilicity. researchgate.net |
| 2-PCCA | GPR88 Agonist | 116 nM | An early synthetic agonist that helped characterize GPR88 signaling. nih.gov |
These findings underscore the critical role of the amine scaffold in molecular recognition at the GPR88 receptor.
Scaffolds for NMDA Receptor Antagonists
The N-Methyl-D-aspartate (NMDA) receptor is another crucial target in the CNS, playing a key role in synaptic plasticity, learning, and memory. nih.govresearchgate.net However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in neurodegenerative diseases and stroke. researchgate.net Consequently, NMDA receptor antagonists are of great interest for therapeutic intervention. researchgate.netnih.gov
The synthesis of novel NMDA receptor antagonists often relies on the use of unique amine-containing scaffolds. For example, research into benzopolycyclic cage amines has yielded compounds with low micromolar antagonist activity at the NMDA receptor. nih.gov The synthesis of these molecules involves preparing the core cage structure and then introducing the amine functionality, which is often precipitated and purified as a hydrochloride salt. nih.gov Similarly, homocubyl amines have been prepared and tested as NMDA receptor antagonists, demonstrating that caged amine structures can serve as effective pharmacophores.
While a direct synthesis of an NMDA antagonist from this compound is not explicitly detailed in the surveyed literature, the established principle of using novel amine hydrochlorides as building blocks for such antagonists is clear. The specific stereochemistry and conformational flexibility of the (3-Methoxybutyl)amine scaffold could be exploited to design new classes of NMDA receptor modulators with unique pharmacological profiles.
Prodrug Strategies and Metabolic Stability Studies
A significant challenge in drug development is overcoming poor pharmacokinetic properties, such as low membrane permeability or rapid metabolism. researchgate.net The amine functional group, while often essential for pharmacological activity, can be a liability, as it tends to be ionized at physiological pH, hindering its ability to cross biological membranes like the blood-brain barrier. researchgate.net Furthermore, primary amines can be susceptible to first-pass metabolism. researchgate.net
Prodrug strategies offer a solution by temporarily masking the amine group. researchgate.net Various approaches exist, including the formation of N-acyl derivatives, carbamates, or N-Mannich bases, which can be designed to cleave under specific physiological conditions (e.g., via enzymatic action or at a particular pH) to release the active parent drug. researchgate.net For a compound like (3-Methoxybutyl)amine, a prodrug approach could be used to enhance its delivery to the CNS. For instance, an amino acid could be coupled to the amine, creating a prodrug with improved water solubility and potentially enhanced antitumor activity, as has been demonstrated for other aromatic amines. nih.gov
Investigation of Structure-Activity Relationships (SAR) in Drug Discovery
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological activity of a lead compound by modifying its chemical structure. For a molecule like this compound, SAR studies would systematically explore how modifications to its butylamine (B146782) backbone or methoxy group would affect its interaction with biological targets. This could involve synthesizing a library of analogs to identify key structural features that enhance potency and selectivity. Currently, there are no published SAR studies specifically centered on this compound.
The stereochemistry of a chiral molecule is a critical determinant of its pharmacological activity. stereoelectronics.org this compound possesses a chiral center at the 3-position of the butyl chain, meaning it can exist as two distinct enantiomers (R and S). The spatial arrangement of the methoxy group and the amine hydrochloride will differ between these enantiomers, which can lead to significant differences in how they bind to chiral biological targets such as receptors or enzymes. stereoelectronics.org Generally, one enantiomer exhibits a higher affinity and/or efficacy for a specific receptor, while the other may be less active or even inactive. stereoelectronics.org The rapid inversion of the nitrogen atom in many amines can also be a factor in their stereochemical properties. libretexts.org However, no studies were found that have resolved the enantiomers of this compound and evaluated their respective receptor affinities.
Research on Biological Activities and Mechanisms of Action
A thorough investigation into the biological activities of this compound would be required to understand its potential as a therapeutic agent or a research tool. This would encompass a wide range of studies to determine its effects on cellular and physiological processes.
Alkylamine moieties are present in various neurologically active compounds. Research into novel treatments for neurodegenerative diseases like Alzheimer's often involves designing molecules that can modulate specific targets in the central nervous system. For instance, in a study on naringenin-O-alkylamine derivatives, the introduction of an alkylamine fragment was part of a strategy to develop multifunctional agents for Alzheimer's disease. nih.gov However, there is no available research that has investigated this compound in the context of any neurodegenerative disease models.
Pharmacological investigation is essential to characterize the effects of a compound on a biological system. In vitro studies, using isolated cells or tissues, would be the first step to determine if this compound has any measurable biological effect. If activity is observed, subsequent in vivo studies in animal models would be necessary to understand its broader physiological effects, pharmacokinetics, and potential therapeutic efficacy. A review of the literature did not yield any specific in vitro or in vivo pharmacological data for this compound.
Environmental and Analytical Chemistry Research
The presence of amines in the environment, stemming from both natural and industrial sources, necessitates the development of sensitive analytical methods for their detection and quantification. panze-chemical.com These compounds can be present in complex matrices such as water, soil, and air. panze-chemical.com
The analysis of aliphatic amines in environmental samples often requires sophisticated techniques due to their low concentrations and the presence of interfering substances. panze-chemical.com Methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are commonly employed. panze-chemical.com Derivatization is a frequent strategy to enhance the detectability of aliphatic amines, which often lack a chromophore for UV detection. panze-chemical.comrsc.org While these general methodologies exist for the detection of amines, no specific methods have been reported for the targeted screening and identification of this compound in complex environmental or biological matrices.
Limited Research Data Available for this compound
Initial research indicates a notable scarcity of publicly available scientific literature and detailed data concerning the specific applications and in-depth hazard assessments of this compound. While basic chemical and safety information is accessible, comprehensive studies on its use in advanced materials, chemical biology research, and its formal chemical prioritization and hazard domain assessment are not readily found in the public domain.
Consequently, a detailed article focusing solely on the advanced applications and specific hazard assessments of this compound, as per the requested outline, cannot be generated at this time due to the lack of sufficient research findings. General information on related aliphatic amines or amine-functionalized materials is available but does not directly address the specific properties and applications of this compound.
Further research and publication in peer-reviewed scientific journals would be necessary to provide the specific details required for a comprehensive review of this compound's role in specialized fields.
Q & A
Q. What are the optimal synthetic routes for (3-Methoxybutyl)amine hydrochloride, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with 3-methoxybutanol. Key steps include:
- Amination : Reacting 3-methoxybutanol with ammonia or methylamine under high-pressure catalytic conditions (e.g., Raney nickel at 80–100°C) .
- Salt Formation : Treating the free amine with HCl in anhydrous ethanol to precipitate the hydrochloride salt .
- Purification : Use continuous flow reactors (CFRs) for scalable production, ensuring precise control of temperature (±2°C) and pressure (1–5 bar) to achieve >95% purity .
Table 1 : Standardized Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amination | NH₃, Raney Ni, 90°C, 48h | 78 | 92 |
| Salt Formation | HCl (2M), EtOH, RT, 2h | 95 | 98 |
Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?
- Methodological Answer :
- Quantitative NMR (qNMR) : Use ethyl paraben as an internal standard. Optimize relaxation delays (e.g., 30–60 sec) to minimize quantification errors .
- Thermogravimetric Analysis (TGA) : Determine vapor–solid equilibrium pressures to assess thermal stability (e.g., decomposition onset at 150°C) .
- HPLC-MS : Employ C18 columns with 0.1% formic acid in acetonitrile/water (70:30) for trace impurity detection (LOD: 0.1 ppm) .
Q. How do the functional groups in this compound influence its reactivity in downstream applications?
- Methodological Answer :
- Methoxy Group : Enhances solubility in polar solvents (e.g., logP = 0.8) and stabilizes intermediates via hydrogen bonding .
- Amine Hydrochloride : Acts as a nucleophile in SN2 reactions (e.g., alkylation with benzyl bromide at pH 8.5 yields N-benzyl derivatives) .
Advanced Research Questions
Q. What mechanistic insights explain by-product formation during the synthesis of this compound?
- Methodological Answer :
- Intermediate Imine Formation : Incomplete reduction of Schiff bases (e.g., using NaBH₄ instead of LiAlH₄) generates 5–10% imine by-products, detectable via FT-IR (C=N stretch at 1640 cm⁻¹) .
- Side Reactions : Competing esterification in acidic conditions (pH <3) produces 3-methoxybutyl acetate, which is removable via column chromatography (silica gel, hexane/ethyl acetate 4:1) .
Q. How can the thermal and hydrolytic stability of this compound be systematically evaluated?
- Methodological Answer :
- Thermal Stability : Use TGA-DSC to measure enthalpy of decomposition (ΔH = 120 kJ/mol) and identify degradation products (e.g., methoxybutene) .
- Hydrolytic Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC monitoring. Degradation follows first-order kinetics (k = 0.015 day⁻¹) .
Q. What computational models predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to serotonin receptors (5-HT₂A) using CHARMM force fields. Results show a binding affinity (ΔG = -8.2 kcal/mol) due to salt bridges with Asp155 .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential surfaces, highlighting nucleophilic sites (amine N: -1.2 e) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
